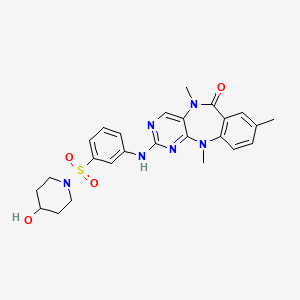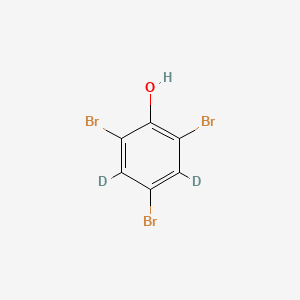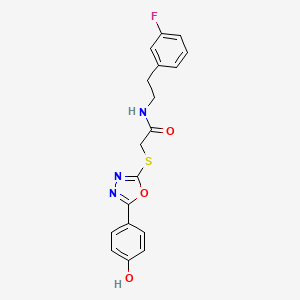
PI3Kdelta/gamma-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI3Kdelta/gamma-IN-1 is a compound that acts as a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and phosphoinositide 3-kinase gamma (PI3Kγ). These kinases are part of the PI3K family, which plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, and survival. This compound has gained significant attention due to its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases .
Vorbereitungsmethoden
The synthesis of PI3Kdelta/gamma-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Analyse Chemischer Reaktionen
PI3Kdelta/gamma-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
PI3Kdelta/gamma-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the PI3K signaling pathway and its role in various cellular processes. In biology, it is employed to investigate the effects of PI3K inhibition on cell growth, proliferation, and survival. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, particularly hematological malignancies, and inflammatory diseases. Its ability to selectively inhibit PI3Kδ and PI3Kγ makes it a valuable compound for studying the specific roles of these kinases in disease pathogenesis .
Wirkmechanismus
PI3Kdelta/gamma-IN-1 exerts its effects by inhibiting the activity of PI3Kδ and PI3Kγ. These kinases are involved in the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key signaling molecule that recruits and activates downstream signaling proteins, such as Akt. By inhibiting PI3Kδ and PI3Kγ, this compound disrupts the PI3K/Akt/mTOR signaling pathway, leading to reduced cell growth, proliferation, and survival. This mechanism of action is particularly relevant in cancer cells, where the PI3K pathway is often dysregulated .
Vergleich Mit ähnlichen Verbindungen
PI3Kdelta/gamma-IN-1 is unique in its ability to selectively inhibit both PI3Kδ and PI3Kγ. Other similar compounds include idelalisib, which specifically targets PI3Kδ, and duvelisib, which inhibits both PI3Kδ and PI3Kγ. While idelalisib is primarily used in the treatment of chronic lymphocytic leukemia, duvelisib has broader applications in various hematological malignancies. The dual inhibition of PI3Kδ and PI3Kγ by this compound provides a more comprehensive approach to targeting the PI3K pathway, potentially offering greater therapeutic benefits .
Eigenschaften
Molekularformel |
C25H28N6O4S |
|---|---|
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
2-[3-(4-hydroxypiperidin-1-yl)sulfonylanilino]-5,8,11-trimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C25H28N6O4S/c1-16-7-8-21-20(13-16)24(33)30(3)22-15-26-25(28-23(22)29(21)2)27-17-5-4-6-19(14-17)36(34,35)31-11-9-18(32)10-12-31/h4-8,13-15,18,32H,9-12H2,1-3H3,(H,26,27,28) |
InChI-Schlüssel |
GHKMIOAEPALCFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=NC(=NC=C3N(C2=O)C)NC4=CC(=CC=C4)S(=O)(=O)N5CCC(CC5)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)


![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)
